

# Phase diagram of the nickel-sulfur binary system

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## Compound of Interest

Compound Name: Nickel sulfide

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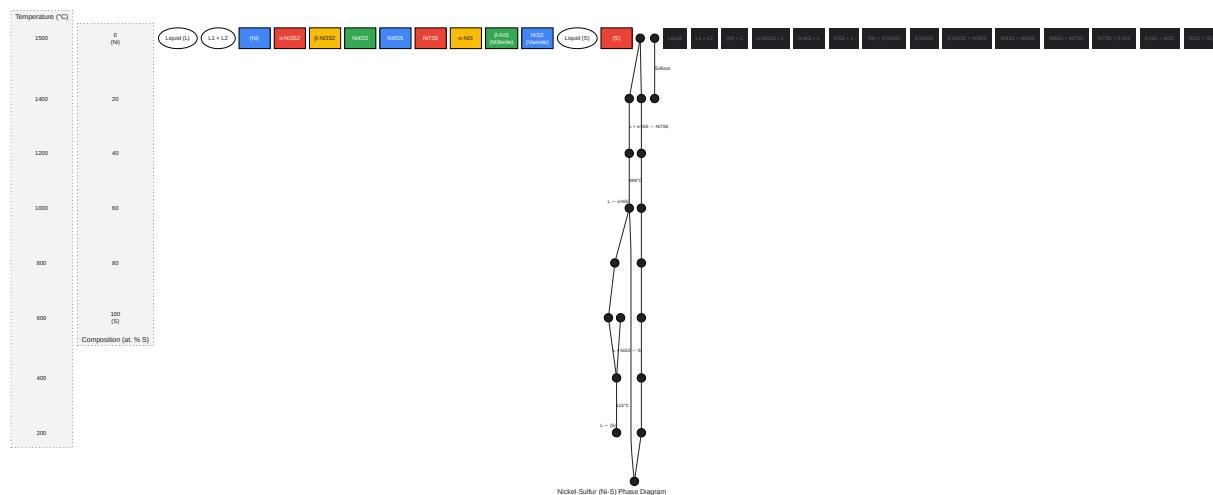
An In-depth Technical Guide to the Nickel-Sulfur Binary System Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nickel-sulfur (Ni-S) binary system, a critical area of study for materials science, geology, and catalysis. The information presented herein is a synthesis of established experimental data and thermodynamic assessments, aimed at providing researchers and professionals with a detailed understanding of the phase relationships and material properties within this system.

## The Nickel-Sulfur Phase Diagram

The equilibrium phase diagram for the nickel-sulfur system illustrates the stable phases present at different temperatures and compositions at atmospheric pressure. The system is characterized by several intermediate phases, eutectic and peritectic reactions, and regions of liquid immiscibility.

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Caption: The Nickel-Sulfur (Ni-S) binary phase diagram.

## Invariant Reactions

The Ni-S system is characterized by several invariant reactions, where three phases are in equilibrium. These reactions occur at a constant temperature and specific compositions.

Reaction Type	Temperature (°C)	Composition (at. % S)	Reaction Equation
Eutectic	635	33.3	$L \leftrightarrow (Ni) + \beta\text{-Ni}_3S_2$
Peritectic	806	37.3	$L + \alpha\text{-Ni}_3S_2 \leftrightarrow Ni_4S_3$
Peritectic	556	39.9	$\alpha\text{-Ni}_3S_2 + Ni_4S_3 \leftrightarrow \beta\text{-Ni}_3S_2$
Peritectic	524	41.9	$L + Ni_4S_3 \leftrightarrow Ni_6S_5$
Peritectic	533	45.5	$L + Ni_6S_5 \leftrightarrow Ni_7S_6$
Congruent Melting	999	50.0	$\alpha\text{-NiS} \leftrightarrow L$
Eutectic	877	65.0	$L \leftrightarrow \alpha\text{-NiS} + NiS_2$
Monotectic	991	~98	$L_1 \leftrightarrow L_2 + NiS_2$

## Crystalline Phases

Several stable and metastable **nickel sulfide** phases exist in the Ni-S system. Their crystallographic data are summarized below.

Phase	Formula	Crystal System	Space Group	Pearson Symbol	Prototype
(Nickel)	Ni	Cubic	Fm-3m	cF4	Cu
Heazlewoodite (low)	$\beta\text{-Ni}_3\text{S}_2$	Trigonal	R32	hR5	$\text{Ni}_3\text{S}_2$
Heazlewoodite (high)	$\alpha\text{-Ni}_3\text{S}_2$	Hexagonal	P-3m1	hP5	$\text{Ni}_3\text{As}_2$
Godlevskite	$\text{Ni}_7\text{S}_6$	Orthorhombic	C222 <sub>1</sub>	oC52	$\text{Ni}_7\text{S}_6$
Millerite	$\beta\text{-NiS}$	Trigonal	R3m	hR6	NiS
High-temperature NiS	$\alpha\text{-NiS}$	Hexagonal	P6 <sub>3</sub> /mmc	hP4	NiAs
Vaesite	$\text{NiS}_2$	Cubic	Pa-3	cP12	$\text{FeS}_2$ (Pyrite)
(Sulfur)	S	Orthorhombic	Fddd	oF128	$\alpha\text{-S}$

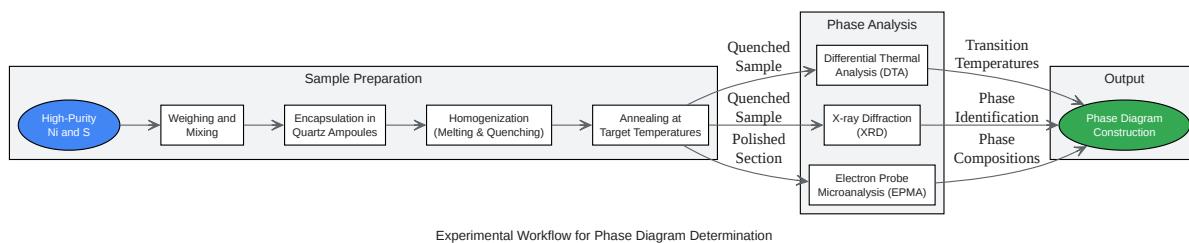
## Experimental Protocols

The determination of the Ni-S phase diagram relies on a combination of experimental techniques, primarily Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), and Electron Probe Microanalysis (EPMA).

## Sample Preparation

- Material Sourcing: High-purity nickel (99.99% or higher) and sulfur (99.999% or higher) are used as starting materials.
- Weighing and Mixing: Appropriate amounts of nickel and sulfur powders are weighed to achieve the desired compositions for a series of alloys spanning the entire composition range.
- Encapsulation: The mixed powders are sealed in evacuated quartz ampoules to prevent oxidation and sulfur loss at high temperatures.

- Homogenization: The encapsulated samples are heated to the liquid phase and held for an extended period to ensure complete mixing and homogenization. This is often followed by quenching to preserve the high-temperature phase distribution.
- Annealing: Samples are then annealed at various temperatures for long durations (days to months) to achieve equilibrium at those temperatures, followed by quenching.



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Caption: Workflow for experimental determination of a binary phase diagram.

## Differential Thermal Analysis (DTA)

DTA is employed to determine the temperatures of phase transformations (e.g., solidus, liquidus, eutectic, and peritectic temperatures).

- Apparatus: A DTA instrument consists of a furnace with a sample and a reference holder, thermocouples to measure the temperature of each, and a system to record the temperature difference ( $\Delta T$ ) between the sample and the reference as a function of temperature.
- Procedure: A small, homogenized sample is placed in the sample holder, and an inert reference material (e.g., alumina) is placed in the reference holder. The furnace is heated and cooled at a controlled rate.

- Data Interpretation: Endothermic or exothermic events in the sample, such as melting or solidification, cause a deviation in the  $\Delta T$  signal, which appears as peaks on the DTA curve. The onset temperature of these peaks corresponds to the phase transition temperatures.

## X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the phases present in the annealed and quenched samples.

- Apparatus: An X-ray diffractometer directs a beam of X-rays onto the sample and measures the angles and intensities of the diffracted beams.
- Procedure: A powdered sample is placed in the diffractometer, and the X-ray beam is scanned over a range of angles.
- Data Interpretation: The resulting diffraction pattern is a plot of intensity versus diffraction angle ( $2\theta$ ). Each crystalline phase has a unique diffraction pattern, which acts as a "fingerprint." By comparing the experimental patterns to a database of known patterns (e.g., the ICDD Powder Diffraction File), the phases present in the sample can be identified.

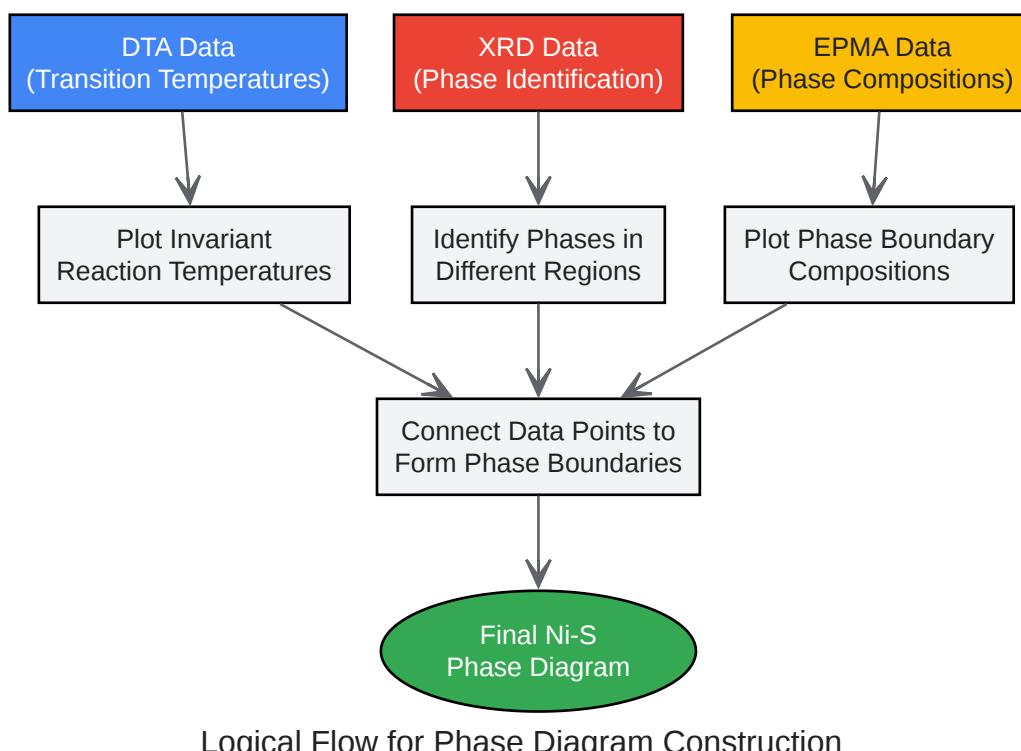
## Electron Probe Microanalysis (EPMA)

EPMA is a microanalytical technique used to determine the elemental composition of individual phases within the microstructure of the samples.

- Apparatus: An EPMA instrument focuses a beam of electrons onto a small spot on the surface of a polished sample, causing the emission of characteristic X-rays.
- Procedure: A quenched and polished sample is placed in the EPMA chamber. The electron beam is rastered across the surface, and the emitted X-rays are analyzed by wavelength-dispersive spectrometers.
- Data Interpretation: The wavelengths and intensities of the characteristic X-rays are used to identify the elements present and their concentrations at specific points or across a region of the sample. This allows for the precise determination of the compositions of the coexisting phases at the annealing temperature, which is crucial for defining the phase boundaries.

# Logical Relationships in Phase Diagram Construction

The data from these complementary techniques are integrated to construct the phase diagram.



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